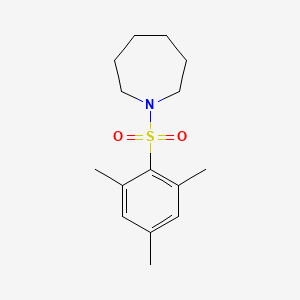

1-(Mesitylsulfonyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-12-10-13(2)15(14(3)11-12)19(17,18)16-8-6-4-5-7-9-16/h10-11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZAHLICMOYHHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Strategies for 1 Mesitylsulfonyl Azepane and Its Derivatives

Direct N-Sulfonylation of Azepane Ring Systems

The most straightforward approach to the synthesis of 1-(mesitylsulfonyl)azepane involves the formation of a sulfonamide bond between the azepane nitrogen and a mesitylsulfonyl group. This is typically achieved through the reaction of azepane with a suitable sulfonylating agent.

Utilization of Mesitylsulfonyl Chloride as a Sulfonylating Agent

The reaction of azepane with mesitylsulfonyl chloride in the presence of a base is a common and effective method for the synthesis of this compound. This reaction, a classic example of a Schotten-Baumann reaction, is widely employed for the formation of sulfonamides from primary and secondary amines. The bulky mesityl group can influence the reaction kinetics, but the general procedure is robust.

In a typical procedure, azepane is dissolved in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, and a base is added to act as a proton scavenger. Common bases for this transformation include triethylamine, pyridine (B92270), or an aqueous solution of sodium hydroxide (B78521). Mesitylsulfonyl chloride is then added, often dropwise and at a controlled temperature to manage the exothermicity of the reaction. The reaction mixture is stirred until completion, after which an aqueous workup is performed to remove the base and any unreacted starting materials. The desired product, this compound, can then be isolated and purified by standard techniques such as crystallization or column chromatography.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Azepane | Mesitylsulfonyl chloride | Triethylamine | Dichloromethane | This compound |

| Azepane | Mesitylsulfonyl chloride | Pyridine | Chloroform (B151607) | This compound |

| Azepane | Mesitylsulfonyl chloride | Sodium hydroxide | Water/Dichloromethane | This compound |

Alternative Sulfonylating Methodologies

While mesitylsulfonyl chloride is a common choice, other sulfonylating agents can also be employed. For instance, mesitylsulfonyl anhydride (B1165640) could be used, potentially under milder conditions. Another approach involves the use of sulfonyl transfer reagents, which can be advantageous in specific contexts, such as when dealing with sensitive functional groups on the azepane ring.

Furthermore, catalytic methods for N-sulfonylation have been developed. These methods often utilize a metal catalyst to activate the sulfonylating agent or the amine, allowing the reaction to proceed under more benign conditions. While not as commonly reported for the specific synthesis of this compound, these advanced methodologies represent a viable alternative to traditional approaches.

Ring Expansion Methodologies for Azepane Formation

An alternative to the direct sulfonylation of a pre-formed azepane ring is the construction of the seven-membered ring through the expansion of a smaller ring system. These methods are particularly useful when substituted azepanes are desired, as the substitution pattern can be introduced on the more readily available starting materials.

Skeletal Rearrangements from Pyrrolidine (B122466) Precursors

The ring expansion of pyrrolidine derivatives to form azepanes is a known transformation in organic synthesis. One such strategy involves the-sigmatropic rearrangement of N-allylpyrrolidinium ylides, which can be generated in situ. While this method does not directly yield a mesitylsulfonylated product, the resulting azepane could be subsequently N-sulfonylated.

A more direct approach would involve the rearrangement of a suitably functionalized N-mesitylsulfonylpyrrolidine. For example, a Dowd-Beckwith type ring expansion could be envisioned, where a radical generated on a side chain of the pyrrolidine ring attacks the carbonyl group of an ester, followed by fragmentation to yield a ring-expanded ketone. This ketone could then be further elaborated to the desired azepane derivative.

Transformations from Piperidine (B6355638) Precursors

The one-carbon ring expansion of piperidine derivatives provides a more direct route to the azepane skeleton. A common method for this transformation is the Tiffeneau-Demjanov rearrangement. In a potential application of this method, an N-mesitylsulfonyl-2-(aminomethyl)piperidine could be treated with nitrous acid to generate a diazonium ion. Subsequent rearrangement would lead to the formation of a 1-(mesitylsulfonyl)azepan-2-one, which could then be reduced to the target compound.

Another strategy involves the diazomethane-mediated ring expansion of N-mesitylsulfonylpiperidin-2-one. The reaction of diazomethane (B1218177) with the carbonyl group of the lactam, often promoted by a Lewis acid, can lead to the insertion of a methylene (B1212753) group and the formation of the seven-membered azepane ring.

| Starting Material | Reagents | Key Transformation | Product |

| N-Mesitylsulfonyl-2-(aminomethyl)piperidine | Nitrous acid | Tiffeneau-Demjanov rearrangement | 1-(Mesitylsulfonyl)azepan-2-one |

| N-Mesitylsulfonylpiperidin-2-one | Diazomethane, Lewis acid | Diazomethane ring expansion | 1-(Mesitylsulfonyl)azepan-2-one |

Photochemical Dearomative Ring Expansion Approaches

Photochemical methods offer a modern and powerful tool for the synthesis of complex cyclic systems. The photochemical dearomatization of N-mesitylsulfonyl-substituted aromatic compounds, such as N-mesitylsulfonyl-N-methylaniline, can lead to the formation of azepine derivatives through a formal-migration followed by ring expansion. While this approach has been primarily demonstrated for the synthesis of highly unsaturated azepine systems, its application to the synthesis of saturated azepanes would likely require subsequent reduction steps.

The key advantage of these photochemical methods lies in their ability to construct the azepane ring with a high degree of control over the substitution pattern, starting from readily available aromatic precursors. Further research in this area may lead to more direct and efficient routes to this compound and its derivatives.

Table of Chemical Compounds

| Chemical Name |

| This compound |

| Azepane |

| Mesitylsulfonyl chloride |

| Dichloromethane |

| Diethyl ether |

| Triethylamine |

| Pyridine |

| Sodium hydroxide |

| Chloroform |

| Mesitylsulfonyl anhydride |

| Pyrrolidine |

| N-Mesitylsulfonylpyrrolidine |

| Piperidine |

| N-Mesitylsulfonyl-2-(aminomethyl)piperidine |

| Nitrous acid |

| 1-(Mesitylsulfonyl)azepan-2-one |

| N-Mesitylsulfonylpiperidin-2-one |

| Diazomethane |

| N-Mesitylsulfonyl-N-methylaniline |

Catalytic Approaches in Azepane Synthesis

Transition-metal catalysis offers powerful and efficient pathways for the construction of azepane rings through various cyclization and annulation strategies. These methods often proceed under mild conditions with high functional group tolerance.

Palladium-Catalyzed Cyclization and Annulation Reactions

Palladium catalysis is a versatile tool for the formation of C-N and C-C bonds, enabling the synthesis of azepane derivatives through intramolecular cyclization reactions. The intramolecular Heck reaction, for instance, is a powerful method for constructing cyclic systems. wikipedia.org This reaction involves the palladium-catalyzed coupling of an alkenyl or aryl halide with an alkene within the same molecule. wikipedia.org For the synthesis of azepane precursors, this typically involves a 7-exo-trig cyclization of a substrate containing both a halide and a double bond. While specific examples focusing solely on this compound are not extensively documented, the general applicability of the intramolecular Heck reaction to form seven-membered rings is well-established. wikipedia.org The reaction can be used to create carbocyclic and heterocyclic compounds, and the use of chiral palladium complexes can lead to non-racemic products. wikipedia.org

Another significant palladium-catalyzed approach is the dearomative functionalization of aromatic compounds like pyrroles. For example, an intramolecular Heck reaction on C2-tethered pyrroles can produce spirocyclic structures containing a saturated heterocyclic ring, demonstrating the power of palladium to facilitate complex ring constructions. sioc-journal.cn Tandem reactions, where the alkylpalladium intermediate from the initial cyclization is trapped by another reactant, have also been developed to increase molecular complexity in a single step. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis This table presents generalized conditions for palladium-catalyzed reactions that are applicable to the synthesis of N-sulfonylated heterocycles.

| Reaction Type | Catalyst System | Typical Substrate | Solvent/Base | General Yield | Reference |

|---|---|---|---|---|---|

| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃ | N-alkenyl-o-haloarylamide | MeCN / Et₃N | Good to Excellent | wikipedia.orgsioc-journal.cn |

| Asymmetric IMHR | Pd₂(dba)₃ / (R)-BINAP | N-alkenyl-o-haloarylamide | THF / Ag₃PO₄ | High ee | chim.it |

| Tandem Heck-Suzuki Coupling | Pd(OAc)₂ / JohnPhos | N-(o-iodophenyl)acrylamide & Arylboronic acid | Toluene / K₂CO₃ | Moderate to Good | chim.it |

Rhodium-Catalyzed Annulation and Cycloaddition Reactions

Rhodium catalysts have emerged as highly effective for C-H activation and annulation reactions, providing direct routes to complex heterocyclic systems, including azepines. mdpi.combohrium.com These reactions often utilize directing groups to achieve high regioselectivity. N-sulfonyl groups, such as mesitylsulfonyl, can function as part of the directing group scaffold in these transformations.

Rhodium(II)-catalyzed reactions of N-sulfonyl-1,2,3-triazoles are a prominent method for generating α-imino rhodium carbenoids. These reactive intermediates can undergo intramolecular C-H functionalization or participate in [4+3] cycloadditions with dienes to construct azepine frameworks. sci-hub.se This approach offers a convergent and efficient synthesis of highly substituted azepine derivatives under mild conditions. sci-hub.se The choice of catalyst and reaction conditions can influence the reaction pathway, leading to either fused or bridged heterocyclic systems. sci-hub.sersc.org For instance, Rh(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with pyrrole (B145914) and indole (B1671886) rings provides access to N-bridgehead azepine skeletons. sci-hub.se

Rhodium(III)-catalyzed C-H activation is another powerful strategy. mdpi.com For example, the annulation of N-benzoylsulfonamides with isocyanides proceeds via C-H activation to form 3-(imino)isoindolinones, showcasing the utility of rhodium in constructing nitrogen-containing rings. nih.govnih.gov

Table 2: Rhodium-Catalyzed Reactions for Azepine Synthesis This table summarizes conditions for rhodium-catalyzed reactions applicable to N-sulfonyl azepine synthesis.

| Reaction Type | Catalyst System | Key Intermediate | General Yield | Reference |

|---|---|---|---|---|

| Intramolecular C-H Functionalization | Rh₂(OAc)₄ | α-Imino rhodium carbenoid | Moderate to Good | sci-hub.se |

| [4+3] Cycloaddition | Rh₂(OAc)₄ | α-Imino rhodium carbenoid | Moderate to Excellent | sci-hub.se |

| C-H Activation/Annulation | [RhCp*Cl₂]₂ / AgSbF₆ | Rhodacycle | Good | mdpi.comrsc.org |

Copper-Mediated Transformations

Copper-catalyzed reactions represent a cost-effective and versatile approach for the synthesis of N-heterocycles. These transformations often involve the formation of C-N bonds through intramolecular amination or annulation processes. Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a particularly attractive strategy. researchgate.net This can be achieved through a radical relay mechanism where an N-radical, often generated from an N-fluorosulfonamide, undergoes a 1,5-hydrogen atom transfer (HAT) to create a carbon-centered radical, which then cyclizes. researchgate.net

Another approach involves the copper-mediated cyclization of functionalized allenynes with amines. This tandem amination/cyclization process can lead to the formation of substituted azepine-2-carboxylates. mdpi.com A copper/silver co-mediated three-component bicyclization of benzene-linked 1,6-enynes has also been reported to produce tricyclic frameworks containing an azepine ring. rsc.org

Table 3: Copper-Mediated Reactions for Azepane/Azepine Synthesis This table outlines conditions for copper-mediated reactions relevant to the synthesis of N-sulfonylated azepanes.

| Reaction Type | Catalyst System | Substrate Type | General Yield | Reference |

|---|---|---|---|---|

| Intramolecular C(sp³)–H Amination | Cu(OTf)₂ | N-Fluorosulfonamide | Moderate to Good | researchgate.net |

| Tandem Amination/Cyclization | Cu(I) salt | Functionalized allenyne and amine | Moderate to Good | mdpi.com |

| Three-Component Bicyclization | Cu/Ag co-mediation | Benzene-linked 1,6-enyne | Moderate to Good | rsc.org |

Stereoselective and Regioselective Synthesis of this compound Analogues

The synthesis of chiral, non-racemic azepane derivatives is of great importance for pharmaceutical applications. This requires precise control over both stereoselectivity and regioselectivity during the ring-forming or functionalization steps.

Chiral Auxiliary Approaches and Induction Strategies

The use of chiral auxiliaries is a classical and reliable strategy to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic unit temporarily attached to the substrate, which directs the formation of new stereocenters. After the desired transformation, the auxiliary is removed. Evans oxazolidinones and Ellman's tert-butanesulfinamide are well-known examples of effective chiral auxiliaries. wikipedia.orgosi.lvresearchgate.net

In the context of azepane synthesis, a chiral auxiliary can be attached to the precursor molecule to guide diastereoselective cyclization or functionalization reactions. For example, a piperidine ring expansion strategy has been shown to produce diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org The stereochemical outcome is dictated by the existing stereocenters in the piperidine precursor, which can be installed using chiral auxiliary-based methods. While specific examples detailing the use of chiral auxiliaries for this compound are not prevalent in the literature, the principles are broadly applicable to N-sulfonylated systems. The mesitylsulfonyl group itself, while not chiral, can influence the steric environment and conformational preferences of the substrate, thereby impacting the diastereoselectivity of subsequent reactions.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach to chiral molecules. frontiersin.org For the synthesis of chiral this compound analogues, asymmetric catalysis can be applied to the key C-N bond-forming cyclization step.

Transition metal-catalyzed asymmetric hydrogenation of unsaturated precursors like cyclic N-sulfonyl imines is a powerful method for producing chiral amines. nih.govacs.org Chiral phosphine (B1218219) ligands, such as BINAP, are often employed with metals like palladium, rhodium, or iridium to achieve high enantioselectivity. chim.itnih.gov The N-sulfonyl group is well-tolerated in these reactions and can be a prerequisite for high reactivity and selectivity.

Organocatalysis offers a metal-free alternative for asymmetric synthesis. frontiersin.org Chiral Brønsted acids or bifunctional organocatalysts can activate substrates and control the stereochemical outcome of reactions. frontiersin.orgnih.gov For instance, the organocatalytic asymmetric activation of N-sulfonyl amide C-N bonds has been developed for the atroposelective synthesis of axially chiral biaryl amino acids, demonstrating the potential of this strategy for creating complex chiral architectures involving sulfonylamides. nih.gov

Diastereoselective Control in Azepane Ring Formation

Achieving stereocontrol during the formation of the flexible seven-membered azepane ring is a significant synthetic challenge. Several methodologies have been developed to address this, aiming for diastereomerically pure products.

One effective strategy is the stereoselective and regioselective ring expansion of piperidine derivatives. rsc.org This approach can produce diastereomerically pure azepanes in excellent yields. rsc.org The structure and stereochemistry of the resulting products are often confirmed through methods like X-ray crystallographic analysis. rsc.org This ring expansion methodology has been successfully applied to construct the azepine backbone of potentially bioactive compounds. rsc.org

Palladium-catalyzed rearrangements of allylic amines represent another powerful method for the two-carbon ring expansion of smaller cyclic amines, such as pyrrolidines and piperidines, into their azepane and azocane (B75157) counterparts, respectively. nih.gov These reactions can proceed with high enantioretention, offering a pathway to enantioenriched sp³-rich azepane systems from readily available starting materials. nih.gov The reaction conditions are typically mild and show tolerance for a range of functional groups. nih.gov

Other advanced techniques for stereocontrolled synthesis of highly substituted azepanes include osmium-catalyzed tethered aminohydroxylation. nih.gov This method allows for the creation of the new C–N bond with complete regio- and stereocontrol. nih.gov Subsequent intramolecular reductive amination can then yield the desired azepane ring. nih.gov While not exclusively applied to this compound, these strategies underscore the available tools for controlling stereochemistry in azepane synthesis. Similarly, ring-closing metathesis (RCM) of protected N-allyl-aminohexenitols has been used, where subsequent dihydroxylation can proceed with modest facial diastereoselectivity to create polyhydroxylated azepanes. psu.edu

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound can be broadly categorized into two main approaches: direct functionalization of the pre-formed azepane ring and modifications to the mesityl group itself, often by employing different arylsulfonyl chlorides from the outset.

The azepane ring within a this compound framework can be elaborated to introduce additional complexity and functionality. This is often achieved by using a substituted azepane in the initial sulfonylation reaction or by modifying a functional group already present on the ring.

A common method is the standard sulfonylation of a substituted azepane. For instance, 1-(piperidin-4-yl)azepane (B3137263) can be reacted with 2,4,6-trimethylbenzene-1-sulfonyl chloride to yield 1-(1-(Mesitylsulfonyl)piperidin-4-yl)azepane. nih.gov This demonstrates the attachment of a complex substituent to the azepane nitrogen, which is itself part of another heterocyclic system that bears the mesitylsulfonyl group. nih.gov

Further functionalization can be achieved through reactions such as reductive amination. nih.gov An intermediate like a mesitylsulfonyl-protected piperidinone can be reacted with various amines, including those containing an azepane moiety, using reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) to yield diverse substituted products. nih.gov Other derivatives can be synthesized through acylation followed by hydrogenolysis. nih.gov

The following table summarizes examples of derivatives functionalized at the azepane core.

| Derivative Name | Synthetic Approach | Precursors | Ref |

| 1-(1-(Mesitylsulfonyl)piperidin-4-yl)azepane | Sulfonylation | 1-(piperidin-4-yl)azepane, 2,4,6-trimethylbenzene-1-sulfonyl chloride | nih.gov |

| 1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane | Carbonyl-piperazine linkage | Not specified | evitachem.com |

| Fused Azepanes (e.g., Azepinoquinoxalines) | Intramolecular Cyclization | o-phenylenediamine, bromo-azepandione derivative | chem-soc.si |

This table is interactive. Click on the headers to sort.

A straightforward strategy for creating a diverse library of analogs involves replacing the mesityl group with other substituted or unsubstituted aryl moieties. This is typically accomplished by using different arylsulfonyl chlorides in the sulfonylation step with azepane or a suitable azepane precursor.

The table below presents data for the synthesis of various 1-(arylsulfonyl)-1H-azepines, demonstrating the feasibility of modifying the aromatic sulfonyl group. thieme-connect.de

| Aryl Group (Ar in ArSO₂-N-Azepine) | Yield (%) | Melting Point (°C) | Ref |

| Phenyl | 80 | 133 | thieme-connect.de |

| 4-Fluorophenyl | 72 | semisolid | thieme-connect.de |

| 4-Chlorophenyl | 71 | 122–123 | thieme-connect.de |

| 4-Bromophenyl | 68 | 132 | thieme-connect.de |

| 4-Nitrophenyl | 76 | 175 | thieme-connect.de |

| 4-Tolyl | 48 | 167 | thieme-connect.de |

| 4-Methoxyphenyl | 44 | 111–112 | thieme-connect.de |

This table is interactive. Click on the headers to sort.

Chemical Reactivity and Transformations of 1 Mesitylsulfonyl Azepane

Reactivity of the Sulfonamide Nitrogen Center

The nitrogen atom in the 1-(mesitylsulfonyl)azepane is part of a sulfonamide functional group. This group significantly reduces the nucleophilicity of the nitrogen compared to a free secondary amine, due to the electron-withdrawing nature of the mesitylsulfonyl moiety. However, the hydrogen on the nitrogen (in the parent sulfonamide) is rendered acidic, allowing for deprotonation and subsequent reactions.

N-Alkylation and N-Acylation Reactions

While the nitrogen in this compound is already substituted, the principles of N-alkylation and N-acylation are fundamental to the broader class of sulfonamides and are typically performed on a precursor N-H sulfonamide. The N-H proton of a sulfonamide is acidic and can be removed by a suitable base to form a nucleophilic anion. This anion can then react with an electrophile, such as an alkyl halide or an acyl chloride, in a standard N-alkylation or N-acylation reaction.

For sulfonamides in general, these reactions are well-established. The choice of base is crucial and often includes alkali metal hydroxides or carbonates. In some cases, for less reactive electrophiles or more sterically hindered sulfonamides, stronger bases like sodium hydride (NaH) or organolithium reagents may be employed. The use of ionic liquids as solvents has also been reported to facilitate these reactions efficiently. researchgate.net

Table 1: General Conditions for N-Alkylation and N-Acylation of Sulfonamides

| Reaction Type | Reagents | Base | Solvent | General Observations |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃, KOH | DMF, Acetonitrile | Efficient for primary and secondary alkyl halides. Cesium carbonate is often effective for base-labile substrates. researchgate.net |

These reactions are foundational for creating a diverse library of substituted sulfonamide derivatives, although specific studies detailing these reactions for this compound are not prevalent in the literature, the general principles apply.

Cleavage of the Sulfonamide Bond in a Deprotection Context

The sulfonamide linkage is exceptionally stable, making the mesitylsulfonyl group a robust protecting group for amines. organic-chemistry.org Its removal, or deprotection, often requires harsh reaction conditions, which can limit its application in the synthesis of complex molecules with sensitive functional groups. researchgate.net Nevertheless, several methods have been developed for the cleavage of arylsulfonamides.

Reductive cleavage is a common strategy. Reagents like sodium in liquid ammonia, sodium naphthalenide, or samarium diiodide are effective but can suffer from poor functional group tolerance. Milder reductive methods using low-valent titanium species, generated in situ from Ti(O-i-Pr)₄, Me₃SiCl, and magnesium powder, have been shown to cleave a wide range of sulfonamides to their corresponding amines. organic-chemistry.org Another approach involves acidic hydrolysis, though this often requires strong, hot acids (e.g., HBr/phenol). More recently, trifluoromethanesulfonic acid has been used for the chemoselective hydrolysis of certain N-arylsulfonamides. researchgate.net

The 2-(naphthalen-2-yl)methanesulfonyl (Nms) group, a related sulfonamide protecting group, has been specifically designed for unique deprotection pathways, such as direct conversion to carboxamides or ureas, highlighting a modern approach to "deprotective functionalization". nih.govnih.govrsc.org While the mesityl group is not designed for these specific transformations, these studies underscore the ongoing research into milder and more versatile sulfonamide cleavage methods.

Table 2: Selected Methods for the Deprotection of Arylsulfonamides

| Method | Reagents | Conditions | Comments |

|---|---|---|---|

| Reductive Cleavage | SmI₂ / HMPA | THF, rt | Effective but uses toxic HMPA. |

| Reductive Cleavage | Mg / MeOH | Reflux | A common method for removing tosyl groups. |

| Reductive Cleavage | Ti(O-i-Pr)₄ / Me₃SiCl / Mg | THF, 50 °C | Milder, homogeneous conditions with good functional group compatibility. organic-chemistry.org |

| Acidic Cleavage | HBr / Phenol | Acetic Acid, Heat | Harsh conditions, not suitable for sensitive substrates. |

Reactions Involving the Azepane Ring

The reactivity of the seven-membered azepane ring itself is a key aspect of the molecule's chemistry, offering pathways to novel structures through ring-opening or substitution.

Ring-Opening Reactions and Transformations

The azepane ring is a saturated, seven-membered heterocycle and is relatively free of ring strain compared to smaller rings like aziridines or azetidines. Consequently, ring-opening reactions are not as facile and typically require specific activation. While the direct ring-opening of this compound is not widely reported, analogous transformations in related systems provide insight. For instance, N-sulfonylaziridines undergo living ring-opening polymerization initiated by nucleophiles, demonstrating the high reactivity of strained, activated rings. nih.gov For larger rings like azepane, ring-opening would likely proceed via rearrangement or fragmentation pathways initiated by the formation of a reactive intermediate, such as a radical or cation on the ring.

Functionalization at Ring Carbon Positions

A significant pathway for the functionalization of this compound is the deprotonation of the carbon atom adjacent (alpha) to the nitrogen atom, followed by reaction with an electrophile. The electron-withdrawing sulfonamide group enhances the acidity of the α-protons, allowing them to be removed by a strong, non-nucleophilic base such as sec-butyllithium (B1581126) (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA). nih.gov

This α-lithiation generates a powerful nucleophile that can react with a wide variety of electrophiles to install new substituents at the C2 position of the azepane ring. This strategy is a cornerstone for the elaboration of N-sulfonyl heterocycles. nih.govresearchgate.net

Table 3: Representative α-Functionalization of N-Sulfonyl Heterocycles via Lithiation

| Step 1: Base | Step 2: Electrophile | Product Type | Example Electrophiles |

|---|---|---|---|

| s-BuLi / TMEDA | Alkyl Halide (R-X) | C2-Alkylated Azepane | Iodomethane, Benzyl Bromide |

| s-BuLi / TMEDA | Aldehyde/Ketone (R₂C=O) | C2-Hydroxyalkyl Azepane | Benzaldehyde, Acetone |

| s-BuLi / TMEDA | Silyl Halide (R₃SiCl) | C2-Silylated Azepane | Trimethylsilyl Chloride (TMSCl) |

| s-BuLi / TMEDA | Isocyanate (R-NCO) | C2-Carboxamide Azepane | Phenyl Isocyanate |

This method provides a direct and versatile route to a wide array of 2-substituted azepane derivatives, which can serve as building blocks for more complex molecular targets. The regioselectivity is typically high, favoring deprotonation at the carbon adjacent to the nitrogen. nih.gov

Role as a Leaving Group Precursor in Elimination Reactions

The concept of a leaving group is central to many organic reactions, including substitution and elimination reactions. A good leaving group is a species that can depart with a pair of electrons and is stable on its own, which typically means it is a weak base. While sulfonate esters like tosylates and mesylates are excellent leaving groups, the role of a sulfonamide, such as the this compound moiety, as a leaving group in classical elimination reactions is not straightforward.

In a typical β-elimination reaction, a base removes a proton from a carbon atom adjacent to the carbon bearing the leaving group, leading to the formation of a double bond and the departure of the leaving group. For the entire this compound group to act as a leaving group, the nitrogen atom would have to accept the electron pair from the carbon-nitrogen bond. Primary and secondary amides are generally poor leaving groups because the resulting anion (R₂N⁻) is a very strong base.

However, the situation can be altered if the nitrogen atom is part of a quaternary ammonium (B1175870) salt. In what is known as the Hofmann Elimination , a quaternary ammonium hydroxide (B78521) is heated, leading to an E2 elimination where a tertiary amine acts as the leaving group. libretexts.org For this compound to undergo a similar elimination, it would first need to be alkylated at the nitrogen to form a quaternary ammonium salt. The subsequent elimination would then likely involve the departure of a tertiary amine, with the specific regioselectivity following the Hofmann rule, which favors the formation of the least substituted alkene. This is attributed to the steric bulk of the leaving group. libretexts.org

Another possibility for elimination involving the sulfonyl group is through a radical pathway. Research has shown that α-sulfonamidoyl radicals can undergo β-elimination of a sulfonyl radical to form an imine. sioc.ac.cn This type of reaction, however, represents a fragmentation of the sulfonamide group rather than the departure of the entire N-sulfonylazepane as a leaving group.

Reactivity in Transition Metal-Catalyzed Processes

The N-sulfonyl group in this compound can act as a directing group in various transition metal-catalyzed reactions, enabling the functionalization of otherwise unreactive C-H bonds. The azepane ring provides multiple sites for such transformations.

Copper-Catalyzed Reactions:

A notable example of the reactivity of N-sulfonylated cyclic amines is in copper-catalyzed C(sp³)–H functionalization. While direct examples with this compound are not prevalent in the cited literature, analogous systems demonstrate the principle. For instance, a copper-catalyzed formal [5+2] aza-annulation has been developed for the synthesis of azepanes from N-fluorosulfonamides and 1,3-dienes or 1,3-enynes. researchgate.netnih.govdocumentsdelivered.com This reaction proceeds through a radical mechanism involving a 1,5-hydrogen atom transfer of a nitrogen-centered radical, which is generated from the N-fluorosulfonamide under copper catalysis. researchgate.netnih.govdocumentsdelivered.com This highlights the ability of the N-sulfonyl group to facilitate radical generation and direct subsequent C-H functionalization at a distal position.

A hypothetical application to a derivative of this compound could involve the N-fluoro derivative participating in a similar radical cyclization. The following table illustrates the scope of a copper-catalyzed reaction for the synthesis of various substituted azepanes from linear N-fluorosulfonamides, demonstrating the potential for such transformations.

| N-Fluorosulfonamide Substrate | 1,3-Diene Substrate | Product | Yield (%) |

|---|---|---|---|

| N-fluoro-N-(4-phenylbutyl)benzenesulfonamide | 1-Phenyl-1,3-butadiene | 1-(Phenylsulfonyl)-2-styrylazepane | 75 |

| N-fluoro-N-(4-phenylbutyl)benzenesulfonamide | 2,4-Hexadiene | 1-(Phenylsulfonyl)-2-((E)-prop-1-en-1-yl)azepane | 68 |

| N-fluoro-N-(5-phenylpentyl)benzenesulfonamide | 1-Phenyl-1,3-butadiene | 1-(Phenylsulfonyl)-2-styryl-1,2,3,4,5,8-hexahydroazocine | 55 |

| N-fluoro-N-(4-(p-tolyl)butyl)benzenesulfonamide | 1-Phenyl-1,3-butadiene | 1-((4-Methylphenyl)sulfonyl)-2-styrylazepane | 72 |

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. The mesityl group in this compound is an aryl group, and while it is not a halide or triflate, C-H activation of the mesityl ring could potentially lead to cross-coupling products. More commonly, related compounds such as aryl mesylates are used in palladium-catalyzed reactions. organic-chemistry.org Another area of reactivity involves N-sulfonylhydrazones, which can undergo palladium-catalyzed carbene coupling reactions. organic-chemistry.orgmdpi.com This suggests that if this compound were converted to a suitable derivative, it could participate in a range of palladium-catalyzed transformations.

Rhodium-Catalyzed Reactions:

Rhodium catalysts are well-known for their ability to effect C-H activation. The N-sulfonyl group can act as a directing group to facilitate the functionalization of the azepane ring. For example, rhodium(II) catalysts have been used for the intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indole (B1671886) and pyrrole (B145914) rings to construct N-bridgehead azepine skeletons. snnu.edu.cn This proceeds via a rhodium(II) azavinyl carbene intermediate. While this example builds an azepine ring, it demonstrates the compatibility of the N-sulfonyl group in rhodium-catalyzed processes. It is conceivable that this compound could undergo rhodium-catalyzed C-H functionalization at one of the C-H bonds of the azepane ring, directed by the sulfonyl group, to introduce new substituents.

Conformational Analysis and Stereochemical Aspects

Conformational Dynamics of the Azepane Ring

The azepane ring, a seven-membered saturated heterocycle, is characterized by a high degree of conformational flexibility. Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its heterocyclic analogs like azepane can adopt a variety of conformations, with the most stable forms being the twist-chair and twist-boat conformations. These conformations are not static but are in a dynamic equilibrium, interconverting through a process of pseudorotation.

The energy landscape of the azepane ring is complex, with several local energy minima corresponding to different conformers. The most stable conformations are typically those that minimize both angle strain and torsional strain. The primary conformations considered for seven-membered rings are the chair and boat forms, and their twisted variations which are often the true energy minima.

| Conformation | Relative Energy (approximate) | Key Features |

| Twist-Chair | 0 kcal/mol | Generally the most stable conformation, minimizes both angle and torsional strain. |

| Chair | Low | A key conformation in the pseudorotation itinerary. |

| Twist-Boat | Higher | A higher energy conformation compared to the twist-chair. |

| Boat | High | Generally a high-energy conformation, often a transition state. |

Note: The relative energies are approximate and can be influenced by substitution.

The nitrogen atom in the azepane ring introduces additional complexity due to the possibility of nitrogen inversion. However, in N-sulfonylated azepanes, the energy barrier for nitrogen inversion is significantly high, meaning the nitrogen atom's configuration is essentially locked on the NMR timescale at room temperature.

Influence of the Mesitylsulfonyl Group on Conformational Preferences

The attachment of a mesitylsulfonyl group to the nitrogen atom of the azepane ring has a profound impact on its conformational preferences. The mesityl group (2,4,6-trimethylphenyl) is sterically demanding, and its presence significantly restricts the conformational freedom of the seven-membered ring.

The primary influence of the mesitylsulfonyl group is the favoring of conformations that place this bulky substituent in a pseudo-equatorial position to minimize steric interactions with the protons on the azepane ring. This steric hindrance can lead to a significant biasing of the conformational equilibrium towards a single or a few closely related low-energy conformations. Computational modeling and NMR spectroscopy studies on similarly substituted azepanes have shown that bulky N-substituents can effectively lock the ring in a preferred conformation. nih.govnih.gov For instance, studies on N,N-disubstituted-1,4-diazepanes have revealed a preference for a twist-boat conformation stabilized by intramolecular interactions. nih.gov

Stereochemical Control in Reactions Involving the Azepane System

The conformational bias imposed by the N-mesitylsulfonyl group can be exploited to achieve stereochemical control in reactions involving the azepane ring. The bulky substituent can act as a stereodirecting group, shielding one face of the ring and directing the approach of incoming reagents to the opposite, less hindered face.

This principle is well-established in the synthesis of substituted azepanes. For example, stereoselective synthesis of hydroxylated azepane iminosugars has been achieved by controlling the configuration at stereocenters during the synthetic sequence. researchgate.net Similarly, diastereomerically pure azepane derivatives have been prepared with high stereoselectivity through ring expansion reactions, where the stereochemistry was confirmed by X-ray crystallography. mdpi.com

In reactions such as alkylations, reductions, or additions to the azepane ring, the N-mesitylsulfonyl group would be expected to direct the incoming group to a specific position relative to the plane of the ring, leading to the preferential formation of one diastereomer over the other. The degree of stereocontrol would depend on the nature of the reagent and the reaction conditions.

Methods for Assessment of Diastereomeric and Enantiomeric Purity

The synthesis of chiral azepane derivatives often results in mixtures of diastereomers or enantiomers. The accurate determination of the purity of these mixtures is crucial. Several analytical techniques are commonly employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of a sample. nih.gov In a mixture of diastereomers, the corresponding protons and carbons are in chemically non-equivalent environments and will therefore exhibit distinct signals in the NMR spectrum. Integration of these signals allows for the quantification of each diastereomer. For determining enantiomeric excess, chiral shift reagents can be used to induce chemical shift differences between the signals of the two enantiomers. mdpi.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method for separating and quantifying enantiomers. phenomenex.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas in the chromatogram, the enantiomeric excess can be accurately determined. Various types of chiral stationary phases, such as those based on polysaccharides, are available and can be selected based on the specific compound. researchgate.net

Polarimetry: Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. lookchem.comwhiterose.ac.uk While a simple and rapid technique, it requires knowledge of the specific rotation of the pure enantiomer to determine the enantiomeric excess. mdpi.com It is often used as a complementary technique to chromatographic or spectroscopic methods.

| Analytical Method | Principle | Application |

| NMR Spectroscopy | Different chemical environments for diastereomers; use of chiral shift reagents for enantiomers. | Determination of diastereomeric ratio and enantiomeric excess. nih.govmdpi.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers to determine enantiomeric excess. phenomenex.comnih.gov |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral substance. | Determination of optical purity and enantiomeric excess (requires known specific rotation of pure enantiomer). lookchem.comwhiterose.ac.uk |

1 Mesitylsulfonyl Azepane As a Synthetic Tool and Reagent

Mesitylsulfonyl as a Nitrogen Protecting Group in Azepane Chemistry

Protecting groups are essential tools in organic synthesis, enabling chemists to temporarily block a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. organic-chemistry.orgresearchgate.net The choice of a protecting group is critical and must balance ease of introduction, stability under various reaction conditions, and ease of selective removal. researchgate.netalfa-chemistry.com For amines, sulfonamides are among the most stable and widely used protecting groups. orgsyn.orgnih.gov The mesitylsulfonyl (Mts) group, in particular, offers a combination of high stability and specific deprotection methods, making 1-(Mesitylsulfonyl)azepane a useful tool in the synthesis of complex nitrogen-containing molecules.

The mesitylsulfonyl group is typically introduced onto the azepane nitrogen through a standard sulfonylation reaction. This involves reacting azepane with mesitylenesulfonyl chloride in the presence of a suitable base. The base neutralizes the hydrochloric acid byproduct generated during the reaction, driving the formation of the stable sulfonamide, this compound.

Common conditions for this type of transformation are outlined in the table below.

| Component | Typical Reagents and Conditions | Purpose |

| Amine | Azepane | The substrate to be protected. |

| Sulfonylating Agent | Mesitylenesulfonyl Chloride | The source of the mesitylsulfonyl protecting group. |

| Base | Pyridine (B92270), Triethylamine, or Sodium Hydride | To neutralize HCl byproduct and facilitate the reaction. |

| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction. |

| Temperature | 0 °C to room temperature | Standard conditions for controlling reaction rate. |

The reaction proceeds via nucleophilic attack of the azepane nitrogen on the electrophilic sulfur atom of mesitylenesulfonyl chloride, followed by elimination of chloride, which is scavenged by the base.

A key advantage of the mesitylsulfonyl group is its exceptional stability across a wide range of chemical environments, a characteristic shared by many sulfonamides. orgsyn.org This robustness allows for extensive synthetic manipulations on other parts of the molecule without cleavage of the protecting group. organic-chemistry.org The steric hindrance provided by the two ortho-methyl groups on the mesityl ring further enhances this stability compared to less substituted arylsulfonyl groups like tosyl.

The this compound linkage is generally stable under the following conditions:

| Reaction Type | Specific Conditions | Stability Outcome |

| Strongly Basic Conditions | Organolithium reagents (e.g., n-BuLi, s-BuLi), Grignard reagents, Lithium diisopropylamide (LDA). | The sulfonamide is stable, allowing for reactions like α-lithiation. |

| Acidic Conditions (Non-cleavage) | Acetic acid, trifluoroacetic acid (TFA) at moderate temperatures. | Stable under many standard acidic workup and reaction conditions. |

| Oxidative Conditions | Reagents like m-CPBA, PCC, Swern oxidation conditions. | The sulfonamide group is resistant to oxidation. |

| Reductive Conditions (Non-cleavage) | Catalytic hydrogenation (e.g., H₂, Pd/C), Sodium borohydride (B1222165) (NaBH₄). | Stable under conditions that reduce alkenes, ketones, or esters. |

This broad stability profile makes the mesitylsulfonyl group orthogonal to many other protecting groups, such as Boc (acid-labile) and Fmoc (base-labile), which is a significant advantage in multistep synthesis. organic-chemistry.org

While the stability of the mesitylsulfonyl group is an asset, its removal requires specific and often vigorous conditions, which ensures it is not cleaved inadvertently. orgsyn.orgnih.gov The choice of deprotection method is crucial to avoid damaging other functional groups within the molecule.

Commonly employed methods for the cleavage of mesitylsulfonyl amides include:

| Method | Reagents and Conditions | Notes |

| Strong Acid Cleavage | Hydrogen fluoride (B91410) (HF) in pyridine or with scavengers like anisole. umn.edu | A classic but harsh method often used in peptide synthesis. umn.edu It is effective but has limited functional group compatibility. |

| Reductive Cleavage | Sodium amalgam (Na/Hg) in a protic solvent like methanol. | A common method for cleaving sulfonamides, though the use of mercury is a drawback. |

| Reductive Cleavage | Magnesium metal in refluxing methanol. | A dissolving metal reduction that serves as a mercury-free alternative for cleaving sulfonamides. |

| Reductive Cleavage | Samarium(II) iodide (SmI₂). | A milder reductive method capable of cleaving sulfonamides. |

Utility as a Building Block for Complex Heterocyclic Structures

This compound is not merely a protected form of azepane; it also functions as a versatile building block for the synthesis of more elaborate heterocyclic systems. sigmaaldrich.comsigmaaldrich.com The presence of the electron-withdrawing mesitylsulfonyl group acidifies the protons on the carbon atoms adjacent (alpha) to the nitrogen. This allows for regioselective deprotonation with a strong base (e.g., n-butyllithium) to form a stabilized α-lithio carbanion.

This nucleophilic intermediate can then react with a variety of electrophiles to introduce substituents at the C2 position of the azepane ring. This strategy transforms the simple protected azepane into a functionalized scaffold. An example of this utility is the synthesis of (E)-2-(4,4-Dimethylpent-1-en-1-yl)-1-(mesitylsulfonyl)azepane, where the azepane ring has been alkylated at the 2-position. amazonaws.com Such functionalized azepanes can serve as key intermediates in the synthesis of natural products and pharmacologically active compounds that contain a substituted seven-membered nitrogen ring. researchgate.netnih.govnih.gov

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive bond-forming transformations where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.orgbeilstein-journals.org Multicomponent reactions (MCRs) are a related class of reactions where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants. nih.govbeilstein-journals.org Both strategies are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. wikipedia.orgbeilstein-journals.org

These powerful synthetic tools are frequently used to construct complex heterocyclic frameworks. nih.govmdpi.com However, a review of the scientific literature indicates that while the synthesis of azepane derivatives through various synthetic strategies is well-documented, specific examples detailing the use of this compound as a key reactant in cascade or multicomponent reactions are not prominent. The stability of the sulfonamide bond may make it less suitable for reaction sequences that require the nitrogen to participate directly in certain types of cyclization cascades. While the azepane skeleton itself is a target of such syntheses, chem-soc.sirsc.org the direct involvement of the pre-formed this compound in these specific reaction classes remains an area for potential future exploration.

Computational and Spectroscopic Investigations

Theoretical Studies on Molecular Structure and Electronic Properties

Theoretical studies are fundamental in predicting the geometry, stability, and reactivity of a molecule before its synthesis or to complement experimental data.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. researchgate.netmdpi.com For 1-(Mesitylsulfonyl)azepane, DFT calculations using a suitable basis set (e.g., 6-311++G(d,p)) would be performed to determine its most stable conformation. researchgate.net

The azepane ring is known to exist in several conformations, such as chair and boat forms. nih.gov Theoretical calculations would elucidate the lowest energy conformer of this compound, considering the steric and electronic influence of the bulky mesitylsulfonyl group on the seven-membered ring. Key geometric parameters like bond lengths, bond angles, and dihedral angles would be calculated and could be compared with experimental data if available. nih.gov

Table 1: Representative Theoretical Bond Angle Data for Parent Azepane Ring

| Parameter | Calculated Value (MP2 level) |

|---|---|

| C-N-C bond angle | 116.2° |

| C-C-C bond angles | 114.8-116.9° |

This data is for the unsubstituted azepane ring and serves as a reference for the core structure. researchgate.netnih.gov

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides insight into the chemical stability and reactivity of the compound. ajchem-a.com

For this compound, the HOMO would likely be localized on the electron-rich mesityl group and the nitrogen atom, while the LUMO might be distributed over the sulfonyl group and the aromatic ring. A molecular electrostatic potential (MEP) map would also be generated to visualize the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. nih.gov This analysis helps predict how the molecule would interact with other reagents.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the synthesis of a new compound and elucidating its precise structure.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a compound. nih.gov For this compound (C₁₅H₂₃NO₂S), HRMS would provide a highly accurate mass measurement of its molecular ion, typically as [M+H]⁺ or [M+Na]⁺. This experimental mass would be compared to the theoretical exact mass calculated from its molecular formula. A match within a very small tolerance (typically <5 ppm) confirms the elemental composition. Fragmentation patterns observed in the mass spectrum would further support the proposed structure by showing the loss of specific moieties, such as the mesityl group or parts of the azepane ring.

Table 2: Theoretical Mass Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₁₅H₂₃NO₂S | [M+H]⁺ | 282.1522 |

| C₁₅H₂₃NO₂S | [M+Na]⁺ | 304.1341 |

Note: This is calculated theoretical data, not experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. uq.edu.au For this compound, ¹H NMR would show characteristic signals for the aromatic protons of the mesityl group, the methyl groups on the ring, and the methylene (B1212753) protons of the azepane ring. ¹³C NMR would similarly show distinct signals for each unique carbon atom.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to assemble the complete structure.

COSY would establish the connectivity between adjacent protons within the azepane ring.

HSQC would correlate each proton signal to its directly attached carbon atom.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the connection between the azepane nitrogen, the sulfonyl group, and the mesityl ring.

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. mdpi.com If a suitable single crystal of this compound could be grown, this technique would determine the precise arrangement of atoms, including exact bond lengths, bond angles, and the conformation of the seven-membered azepane ring. mdpi.com This experimental data is considered the gold standard for structural determination and is invaluable for validating the results of theoretical calculations. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are crucial for understanding the three-dimensional structure of molecules and their dynamic behavior. For a flexible seven-membered ring system like azepane, conformational analysis is key to identifying the most stable spatial arrangements of the atoms.

Prediction of Low-Energy Conformations

A thorough computational study would involve a systematic search for the various possible conformations of the this compound molecule. The azepane ring can adopt several non-planar conformations, such as chair, boat, and twist-boat forms. The presence of the bulky mesitylsulfonyl group attached to the nitrogen atom would significantly influence the relative energies of these conformations.

Computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be employed to optimize the geometry of each potential conformer and calculate its relative energy. The results of such an analysis would typically be presented in a data table, ranking the conformations from the most to the least stable.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Twist-Chair | 0.00 | N/A |

| Chair | N/A | N/A |

| Twist-Boat | N/A | N/A |

| Boat | N/A | N/A |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Simulation of Reaction Pathways

Computational chemistry can also be used to simulate the pathways of chemical reactions involving this compound. This involves identifying the transition state structures that connect reactants to products and calculating the activation energies for these transformations. Such simulations provide valuable insights into reaction mechanisms and kinetics.

For example, one could theoretically investigate the N-desulfonylation of this compound or its participation in ring-opening reactions. The simulation would map out the potential energy surface of the reaction, identifying the lowest energy path.

Table 2: Hypothetical Simulated Reaction Pathway Data

| Reaction Step | Reactant(s) | Product(s) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| N-Desulfonylation | This compound | Azepane + Mesitylsulfonyl derivative | N/A | N/A |

Note: This table is for illustrative purposes only, as no specific reaction pathway simulations for this compound have been found in the reviewed literature.

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Routes to Azepane Sulfonamides

Traditional methods for synthesizing sulfonamides often involve the reaction of amines with sulfonyl chlorides, which can present sustainability challenges. rsc.org Future research will likely prioritize the development of environmentally benign and economically viable synthetic protocols.

Key areas of investigation include:

Mechanochemistry: A solvent-free mechanochemical approach, which uses mechanical force to induce chemical reactions, has been demonstrated for the synthesis of various sulfonamides. rsc.org This method utilizes cost-effective and greener materials like solid sodium hypochlorite, offering a sustainable, metal-free route that could be adapted for the synthesis of 1-(Mesitylsulfonyl)azepane. rsc.org

Aqueous Media Synthesis: Performing reactions in water is a cornerstone of green chemistry. A facile method for sulfonamide synthesis has been developed that uses water as the solvent and avoids organic bases, with product isolation achieved through simple filtration. rsc.org Applying such dynamic pH-controlled aqueous methods to the synthesis of azepane sulfonamides could significantly reduce the environmental impact.

Alternative Reagents and Solvents: Research into replacing hazardous reagents and volatile organic solvents is ongoing. Strategies include using sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant to convert thiols to sulfonyl chlorides in situ, which then react with amines in sustainable solvents like water, ethanol, or glycerol. researchgate.netresearchgate.net Another approach involves using hypervalent iodine reagents for oxidative amination, which has proven effective in creating related sulfur-based functional groups. nih.gov

| Method | Key Features | Potential Advantages for Azepane Sulfonamide Synthesis | Reference |

|---|---|---|---|

| Mechanochemistry | Solvent-free, uses solid reagents (e.g., NaOCl·5H₂O). | Reduced waste, cost-effective, metal-free. | rsc.org |

| Aqueous Synthesis | Uses water as solvent, dynamic pH control, no organic base. | Environmentally benign, simplified product isolation. | rsc.org |

| Alternative Oxidants/Solvents | In situ generation of sulfonyl chlorides from thiols using NaDCC·2H₂O in sustainable solvents (water, EtOH, glycerol). | Avoids storage of unstable sulfonyl chlorides, uses eco-friendly media. | researchgate.netresearchgate.net |

| Catalytic Domino Reactions | Nano-Ru/Fe₃O₄ catalyzed domino dehydrogenation-coupling-hydrogenation of alcohols and sulfonamides. | High atom efficiency (water is the only byproduct), catalyst is magnetic and reusable. | acs.org |

Exploration of New Reactivity Profiles and Catalytic Functions

Beyond their role as stable protecting groups or bioactive scaffolds, the future exploration of azepane sulfonamides could uncover novel reactivity and catalytic applications. The mesitylsulfonyl group, in particular, offers unique steric and electronic properties that could be exploited.

Future research could focus on:

Asymmetric Synthesis: The sulfonimidate group, a close relative of the sulfonamide, contains a stereogenic sulfur center that can act as a chiral template in asymmetric synthesis. rsc.org Investigating the potential of chiral variants of this compound or its derivatives to induce stereoselectivity in reactions is a promising avenue.

Aza-Analogues: The replacement of one or both oxygen atoms of the sulfonyl group with nitrogen moieties leads to sulfonimidamides and sulfondiimidamides, respectively. nih.govacs.org These analogues are gaining significant traction in drug discovery. nih.govacs.org Developing synthetic routes to the sulfonimidamide and sulfondiimidamide versions of this compound would open up new chemical space for designing novel bioactive compounds. nih.gov

Catalysis: While less common, certain sulfonamide-based structures can participate in catalysis. For instance, photoenzymatic cascades have been used to functionalize azepane rings, creating valuable chiral amino- and hydroxyazepanes. acs.org Future work could explore whether the this compound scaffold can be integrated into hybrid catalytic systems, combining the principles of biocatalysis, organocatalysis, or photocatalysis to achieve novel transformations. acs.org

Advanced Applications in Total Synthesis of Complex Molecules

The azepane ring is a privileged scaffold found in numerous natural products with significant biological activity, such as the protein kinase inhibitor (-)-balanol. nih.govlifechemicals.com Consequently, developing efficient ways to incorporate this seven-membered ring is a persistent challenge and goal in organic synthesis. researchgate.netresearchgate.net

Future applications of this compound in total synthesis could involve:

As a Versatile Building Block: The mesitylsulfonyl group is a robust protecting group for the azepane nitrogen, allowing for selective functionalization at other positions of the ring. Its subsequent cleavage can be achieved under specific conditions. This makes this compound a potentially valuable starting material for the stereoselective synthesis of highly substituted azepane derivatives, which are precursors to complex natural products and pharmaceuticals. acs.org

Ring Expansion Strategies: Many synthetic routes to azepanes rely on the ring expansion of smaller, more readily available pyrrolidine (B122466) or piperidine (B6355638) rings. researchgate.net Future research could investigate the use of this compound as a substrate in novel ring-editing or homologation strategies to access even larger or more complex heterocyclic systems.

Scaffold for Drug Discovery: The conformational flexibility of the azepane ring is often crucial for its biological activity. lifechemicals.com Using this compound as a core scaffold, chemists can systematically introduce substituents to explore structure-activity relationships (SAR) and develop new therapeutic agents, building upon the known success of azepane sulfonamides as potent enzyme inhibitors. lifechemicals.comnih.govnih.gov

Integration with Flow Chemistry and Sustainable Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and efficiency. The synthesis of sulfonamides is particularly well-suited to this technology.

Future directions in this area include:

Automated Synthesis: Fully automated flow-through processes have been developed for producing libraries of sulfonamides. acs.orgresearchgate.net These systems allow for rapid reaction optimization and the generation of numerous analogs for screening purposes. Applying this technology to this compound and its derivatives would accelerate drug discovery efforts.

Improved Safety and Scalability: The preparation of sulfonamides can involve hazardous reagents or exothermic reactions. Flow reactors provide superior heat and mass transfer, minimizing risks and allowing for safer scale-up. acs.org The continuous production of key intermediates or final products like gliclazide, a sulfonylurea drug, has been successfully demonstrated in flow, highlighting the industrial potential of this methodology. google.com

Waste Minimization: Flow synthesis can be designed to minimize waste and incorporate green solvents, aligning with the principles of sustainable chemistry. acs.org Integrating purification steps directly into the flow process can further streamline the synthesis of this compound, reducing the need for traditional, solvent-intensive workup and chromatography.

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.